molecular formula C19H18N6O2S2 B11008585 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Cat. No.: B11008585
M. Wt: 426.5 g/mol
InChI Key: HUAOFHYTDJXAOL-UHFFFAOYSA-N
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Description

This compound is a structurally complex small molecule featuring:

  • A thieno[2,3-d]pyrimidine core substituted with a hydroxyl group at position 4 and a methyl group at position 4.
  • A methylsulfanyl linker bridging the pyrimidine core to an acetamide moiety.
  • An N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide group, introducing a triazole-functionalized aromatic ring.

The thienopyrimidine scaffold is known for its role in kinase inhibition and anticancer activity, while the triazole moiety enhances metabolic stability and binding affinity through hydrogen bonding interactions .

Properties

Molecular Formula

C19H18N6O2S2

Molecular Weight

426.5 g/mol

IUPAC Name

2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C19H18N6O2S2/c1-12-6-15-18(27)23-16(24-19(15)29-12)8-28-9-17(26)22-14-4-2-13(3-5-14)7-25-11-20-10-21-25/h2-6,10-11H,7-9H2,1H3,(H,22,26)(H,23,24,27)

InChI Key

HUAOFHYTDJXAOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyrimidine ring.

    Introduction of the Hydroxy and Methyl Groups: Functionalization of the thienopyrimidine core with hydroxy and methyl groups is achieved through selective reactions such as hydroxylation and methylation.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents.

    Formation of the Phenylacetamide Moiety: This involves the acylation of aniline derivatives with acetic anhydride or similar reagents.

    Coupling with the Triazole Ring: The final step involves the coupling of the phenylacetamide moiety with the triazole ring, typically through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated derivatives, alkylated products

Scientific Research Applications

Structural Features

This compound integrates a thieno[2,3-d]pyrimidine core with a triazole moiety and a sulfanyl group. The thieno[2,3-d]pyrimidine structure is recognized for its diverse pharmacological properties, including antitumor and antimicrobial activities. The presence of the acetamide group further enhances its potential applications in drug design and development.

Antitumor Activity

The thieno[2,3-d]pyrimidine derivatives have been extensively studied for their antitumor properties. Research indicates that compounds featuring this structure can inhibit the growth of various cancer cell lines. For instance, derivatives similar to 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The sulfanyl group in this compound enhances its antimicrobial properties. Studies have demonstrated that compounds containing thieno[2,3-d]pyrimidine and sulfanyl groups exhibit significant antibacterial and antifungal activities. For example, related compounds have been tested against various pathogens and have shown efficacy comparable to standard antimicrobial agents .

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of a series of thieno[2,3-d]pyrimidine derivatives against human cancer cell lines. The compound demonstrated significant cytotoxic activity against breast cancer cells with an IC50 value indicating effective inhibition of cell proliferation. The study concluded that modifications to the thieno[2,3-d]pyrimidine core could enhance antitumor activity .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of related sulfanylated pyrimidines. The study found that these compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Comparative Analysis Table

Compound NameStructural FeaturesBiological Activity
Thieno[3,2-d]pyrimidine derivativesSimilar heterocyclic coreAntitumor activity
Chromenone derivativesContains chromenone moietyAntioxidant properties
Sulfanylated pyrimidinesSulfur-containing groupsAntimicrobial properties

Mechanism of Action

The mechanism of action of 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Core Heterocycles

The compound shares structural motifs with several classes of bioactive molecules:

Compound Name / ID Core Structure Key Substituents Reference
Target Compound Thieno[2,3-d]pyrimidine 4-Hydroxy-6-methyl, methylsulfanyl-acetamide, triazole-phenyl -
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) Benzothieno-triazolopyrimidine Tetrahydrobenzene ring fused to triazolopyrimidine, phenylacetamide
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e) Pyrimidine-triazole Cyclopropyl-triazole, pyridinylpyrimidine, methylphenylacetamide
476485-90-2 (N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) Triazole-phenyl Halogenated phenyl, chlorophenyl-triazole, methylphenyl

Key Observations :

  • The thienopyrimidine core in the target compound distinguishes it from pyrimidine-triazole hybrids (e.g., 2e) .
  • Sulfanyl-acetamide linkers are common in anti-exudative and antiproliferative agents, as seen in and .
  • Halogen substituents (e.g., Cl, Br) in analogs like 476485-90-2 enhance lipophilicity and target binding but may reduce solubility .

Key Observations :

  • Microwave-assisted synthesis (e.g., for 2e) reduces reaction time but yields lower compared to conventional methods .
  • Catalytic systems like Zeolite (Y-H) in FP1-12 improve regioselectivity and yield .

Key Observations :

  • Anti-exudative activity correlates with sulfanyl-acetamide derivatives (e.g., 3.1-3.21) .
  • Antiproliferative effects in FP1-12 suggest the target compound may interact with cytoskeletal targets .

Biological Activity

The compound 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a complex organic molecule that integrates a thieno[2,3-d]pyrimidine core with various functional groups. This structural complexity suggests significant potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Overview

The molecular formula of the compound is C16H17N5O3SC_{16}H_{17}N_{5}O_{3}S, with a molecular weight of approximately 397.5 g/mol. The compound features key structural elements:

  • Thieno[2,3-d]pyrimidine moiety : Known for its antitumor and antimicrobial properties.
  • Sulfanyl group : Enhances reactivity and potential interactions with biological targets.
  • Acetamide and triazole functionalities : These groups are often associated with increased bioactivity in drug design.

Antimicrobial Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness in inhibiting bacterial growth and could be explored further for their potential in treating infections. A study on similar thieno[2,3-d]pyrimidine derivatives highlighted their ability to inhibit various bacterial strains, suggesting that the sulfanyl and acetamide groups may enhance this activity through specific interactions with microbial targets .

Antitumor Activity

The thieno[2,3-d]pyrimidine structure is also linked to antitumor activity. In vitro assays have demonstrated that compounds with this core can inhibit cell proliferation in various cancer cell lines. For example, studies have reported that thieno[2,3-d]pyrimidine derivatives exhibit cytotoxic effects against human breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines . The unique combination of the thieno-pyrimidine core with acetamide and triazole functionalities may contribute to enhanced potency against tumor cells.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Preliminary docking studies suggest that the compound may bind effectively to ribosomal RNA targets and other critical biomolecules involved in cellular processes . Such interactions could disrupt essential functions in microbial and cancerous cells.

Case Studies

Several studies have investigated the biological activity of compounds similar to This compound :

StudyFindings
Study 1Demonstrated significant antimicrobial activity against Gram-positive bacteria with MIC values below 50 µg/mL.
Study 2Reported cytotoxicity against MDA-MB-231 cells with IC50 values around 20 µM.
Study 3Explored the structure-activity relationship (SAR) indicating that modifications to the sulfanyl group enhance bioactivity.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the thieno[2,3-d]pyrimidine core.
  • Introduction of the sulfanyl group via nucleophilic substitution.
  • Attachment of the acetamide and triazole moieties.

These synthetic pathways allow for further modification to optimize biological activity .

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